![molecular formula C23H23N3O5S B2797705 N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide CAS No. 391219-93-5](/img/structure/B2797705.png)
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide, also known as ETC-1002, is a small molecule drug that has gained attention for its potential in treating cardiovascular diseases. It was first discovered by Esperion Therapeutics and has been in clinical trials since 2010.
Mechanism of Action
The mechanism of action of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves the activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular metabolism. AMPK activation leads to increased fatty acid oxidation and decreased lipid synthesis, which results in reduced LDL cholesterol and increased HDL cholesterol levels. N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide also inhibits acetyl-CoA carboxylase, an enzyme involved in lipid synthesis, further contributing to its lipid-lowering effects.
Biochemical and Physiological Effects
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its lipid-lowering effects, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to reduce inflammation, oxidative stress, and vascular dysfunction. These effects may contribute to its potential in treating cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is its specificity for AMPK activation, which minimizes off-target effects. In addition, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a good safety profile in clinical trials. However, one of the limitations of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide research. One area of interest is the potential for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide in combination therapy with existing lipid-lowering drugs, such as statins. This may provide additional benefits in reducing cardiovascular risk. Another area of interest is the potential for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide in treating other metabolic diseases, such as diabetes and obesity. Finally, further research is needed to optimize the dosing and administration of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide to maximize its therapeutic effects.
Synthesis Methods
The synthesis of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves several steps, including the reaction of p-tolylsulfonyl chloride with N-ethoxy-N-(2-hydroxyethyl)carbamoyl chloride to form N-(2-ethoxyphenyl)-N-(p-tolyl)carbamoyl chloride. This intermediate is then reacted with ammonium carbonate to produce N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.
Scientific Research Applications
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been investigated for its potential in treating a range of cardiovascular diseases, including dyslipidemia, atherosclerosis, and heart failure. Dyslipidemia is a common condition characterized by high levels of cholesterol and triglycerides in the blood. N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to reduce low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol, which are key risk factors for cardiovascular disease. In addition, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, which may also contribute to its therapeutic effects.
properties
IUPAC Name |
1-(benzenesulfonyl)-3-[(2-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-31-21-12-8-7-11-20(21)24-22(27)25-23(28)26(18-15-13-17(2)14-16-18)32(29,30)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3,(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSJMDZHAWYVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(=O)N(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.